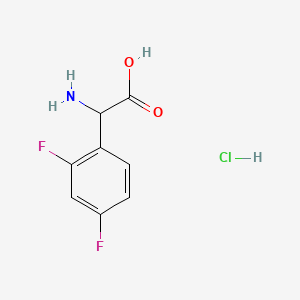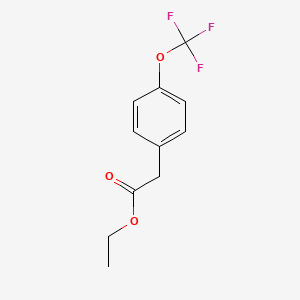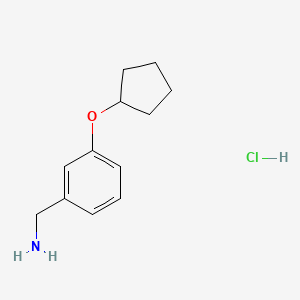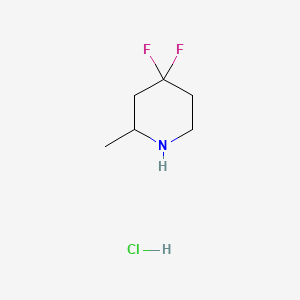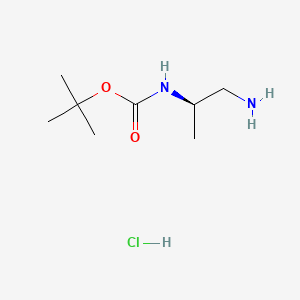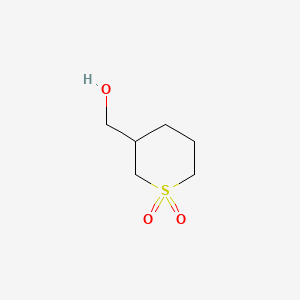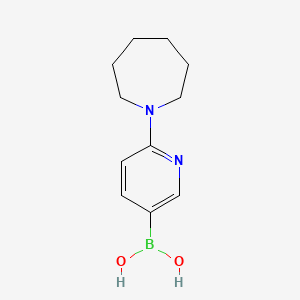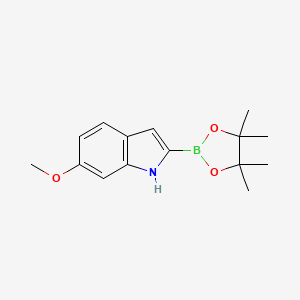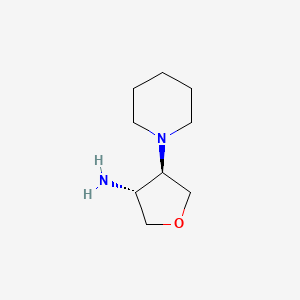
trans-4-(1-Piperidinyl)tetrahydro-3-furanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-4-(1-Piperidinyl)tetrahydro-3-furanamine” is a chemical compound with the empirical formula C9H20Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Cl.N[C@H]1COC[C@@H]1N2CCCCC2 . The InChI key for this compound is MAIIJKAMBNKIRT-CDEWPDHBSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C9H20Cl2N2O), molecular weight (243.17), and its solid form . More detailed properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Pharmacological Significance of Piperidine Derivatives
Piperidine derivatives are widely studied in pharmacological research due to their diverse therapeutic potentials. These compounds are integral to a variety of drugs that target central nervous system disorders, including depression and anxiety, as well as their role in cancer therapy and substance abuse treatment.
Neuropsychiatric Disorder Treatments : Research on dopamine D2 receptor ligands, which include piperidine derivatives, highlights their potential in treating neuropsychiatric disorders. The typical pharmacophore for high D2 receptor affinity includes piperidine moieties, which are critical for the activity of antipsychotic agents (Jůza et al., 2022).
Antidepressants and Anxiolytics : The structure-function relationship of compounds targeting the 5-HT1A receptor, often including piperidine and piperazine groups, underlines their importance in developing antidepressants and anxiolytics. This review noted the presence of piperidine as a functional group contributing to the activity of clinical drugs for depression (Wang et al., 2019).
Cancer Therapy Applications : Piperidine derivatives also play a role in cancer therapy, as seen in the use of retinoids (compounds related to Vitamin A) in treating various cancers. Retinoids, including all-trans retinoic acid, have shown dramatic antitumor effects, particularly in acute promyelocytic leukemia (APL), underscoring the potential of piperidine-containing molecules in oncology (Smith et al., 1992).
Substance Use Disorders : Research on cannabinoid CB1 receptor antagonists, which include piperidine derivatives, suggests new therapeutic approaches for nicotine dependence and possibly other substance use disorders. These studies indicate the potential of piperidine-containing compounds in reducing addictive behaviors (Foll et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(3R,4R)-4-piperidin-1-yloxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVAHWSHBPBTDT-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2COCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2COC[C@@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)
